molecular formula C19H20N6O2S B2964553 1-(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1251576-44-9

1-(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide

Cat. No. B2964553
CAS RN: 1251576-44-9
M. Wt: 396.47
InChI Key: RLQIKAFSYWFMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20N6O2S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality 1-(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds with the imidazole ring, such as the one , have been shown to possess significant antibacterial and antifungal properties . This makes them valuable in the development of new antimicrobial agents that can be used to treat various infections, especially in the face of rising antibiotic resistance.

Anticancer Therapeutics

The structural complexity of this compound suggests potential antitumor activity. Imidazole derivatives have been evaluated for their efficacy against different cancer cell lines, indicating the possibility of this compound being used in cancer research and therapy .

Anti-Inflammatory Agents

Imidazole-containing compounds have also been associated with anti-inflammatory effects. This compound could be explored for its use in treating inflammatory diseases, possibly acting through the inhibition of inflammatory cytokines or signaling pathways .

Antiviral Research

The triazole and thiazole moieties present in this compound are often found in antiviral drugs. Research into its application could lead to the development of new treatments for viral infections, including those caused by emerging and re-emerging viruses .

Enzyme Inhibition

Many enzymes that are crucial for the survival of pathogens or cancer cells contain imidazole in their active sites. This compound could serve as a lead structure for the design of enzyme inhibitors that can disrupt the metabolic pathways of these cells .

Neurological Disorders

Given the presence of a piperidine ring, which is often seen in compounds targeting the central nervous system, this compound might have applications in the treatment of neurological disorders. It could potentially modulate neurotransmitter activity or neuroreceptors .

Cardiovascular Drug Development

Imidazole derivatives can have cardiovascular effects, such as modulating blood pressure or heart rate. This compound could be investigated for its potential benefits in treating cardiovascular diseases .

Agricultural Chemicals

Compounds with benzimidazole and thiazole rings have been used in agriculture as fungicides and pesticides. This compound’s structure suggests it could be synthesized and tested for similar applications, providing a new tool for crop protection .

properties

IUPAC Name

1-[5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-12-16(18(27)24-9-7-14(8-10-24)17(20)26)22-23-25(12)19-21-15(11-28-19)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQIKAFSYWFMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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